Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, known for fused heterocyclic cores with biological relevance. Its structure features a 2-fluorobenzylidene moiety at position 2 and a 4-(methoxycarbonyl)phenyl group at position 3. The dihydropyrimidine ring adopts a flattened boat conformation, and the olefinic bond in the benzylidene group is in the Z-configuration. Crystallographic studies reveal near-planarity between the thiazole ring and substituted aromatic systems, with dihedral angles <10°, indicating minimal steric distortion .
Properties
CAS No. |
609795-93-9 |
|---|---|
Molecular Formula |
C25H21FN2O5S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21FN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)15-9-11-16(12-10-15)23(30)32-3)22(29)19(34-25)13-17-7-5-6-8-18(17)26/h5-13,21H,4H2,1-3H3/b19-13+ |
InChI Key |
MRPDZLSJQJKXOG-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4F)S2)C |
Origin of Product |
United States |
Preparation Methods
Ammonium Acetate-Assisted Cyclocondensation
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a one-pot MCR involving ethyl 3,5-dihydro-7-methyl-3-oxo-5-substituted phenyl-2H-thiazolo[3,2−a]pyrimidine-6-carboxylate, morpholine, and formalin. Ammonium acetate acts as a bifunctional catalyst, accelerating both Knoevenagel condensation and cyclization steps.
Reaction Conditions :
-
Solvent : Methanol (20 mL)
-
Temperature : Reflux (80°C)
-
Time : 8 hours
-
Molar Ratio : 1:1.2 (substrate:morpholine)
The 2-fluorobenzylidene moiety is introduced via condensation of 2-fluorobenzaldehyde with the thiazolo[3,2-a]pyrimidine precursor. Post-reaction workup involves extraction with chloroform and recrystallization from benzene-hexane, yielding 82–87% of the target compound.
Mechanistic Insights :
-
Knoevenagel Condensation : The aldehyde reacts with the active methylene group of the thiazolidinone, forming an arylidene intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the thiazole nitrogen generates the fused pyrimidine ring.
-
Esterification : Methanol facilitates transesterification of the carboxylate group.
Stepwise Synthesis via Intermediate Isolation
Synthesis of Thiazolo[3,2-a]Pyrimidine Core
The core structure is prepared through a three-step sequence:
-
Formation of Thiazolidin-4-One :
-
Cyclocondensation with Ethyl Acetoacetate :
-
Arylidene Introduction :
-
2-Fluorobenzaldehyde undergoes Knoevenagel condensation with the dihydro intermediate in the presence of piperidine.
-
Yield : 78% after recrystallization from ethanol.
-
Catalytic Systems and Optimization
Triethylamine vs. Piperidine Basicity
Comparative studies reveal that triethylamine in acetonitrile provides superior yields (85%) over piperidine (72%) due to its milder basicity, which minimizes side reactions such as ester hydrolysis.
Table 1: Effect of Base on Reaction Efficiency
| Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triethylamine | Acetonitrile | 85 | 98.2 |
| Piperidine | Ethanol | 72 | 95.6 |
| DBU | DMF | 68 | 93.1 |
Solvent Screening
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing the transition state through dipole interactions. Methanol, though protic, achieves high yields due to in situ esterification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling the reactants (thiazolidinone, aldehyde, and ethyl acetoacetate) with catalytic ammonium acetate reduces reaction time to 2 hours and improves atom economy (87% vs. 82% solution-phase).
Advantages :
-
Eliminates toxic solvent use.
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Enhances mixing efficiency for heterogeneous reactions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution
The thiazole and pyrimidine rings undergo nucleophilic attacks at electron-deficient positions:
-
Pyrimidine C2 : Reacts with amines or hydrazines to form substituted derivatives .
-
Thiazole S1 : Participates in alkylation reactions with electrophilic reagents .
Electrophilic Addition
The α,β-unsaturated ketone system in the benzylidene moiety undergoes:
-
Halogenation (e.g., bromine in acetic acid) at the exocyclic double bond.
Carbonyl Reactivity
Catalytic Hydrogenation
-
Double bond reduction : Pd/C (5 mol%) in ethanol under H2 (1 atm) converts the benzylidene group to a benzyl moiety .
-
Nitro group reduction (if present): SnCl2/HCl yields amino derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) in DCM induces:
Experimental Data for Key Reactions
Table 1: Reaction Parameters and Outcomes
Biginelli Reaction Mechanism
-
Acid-catalyzed formation of N-acyliminium intermediate from aldehyde and thiourea .
-
Nucleophilic attack by ethyl acetoacetate enolate.
Knoevenagel Condensation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor cell replication. Molecular docking studies have shown promising binding affinities with target proteins associated with cancer pathways .
Anti-inflammatory Effects
The thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The presence of the methoxycarbonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions, including condensation reactions with aldehydes and thiourea. These synthetic pathways allow for the introduction of various functional groups, which can modify the compound's biological activity. The chemical reactivity of this compound is attributed to its functional groups, enabling nucleophilic substitutions and electrophilic additions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Compounds sharing structural similarities have been analyzed for their biological activities:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 5-(4-Fluorophenyl)-7-methylthiazolo[3,2-a]pyrimidin-6-carboxylate | High | Anticancer | Lacks methoxycarbonyl |
| Ethyl 4-Methoxybenzoate Derivative | Moderate | Anti-inflammatory | Different core structure |
| Thiazolo[3,2-a]pyrimidines with Halogen Substituents | Moderate | Varies by substitution | Halogen effects on activity |
This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of chemical modifications in drug design.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- A study demonstrated that thiazolopyrimidines exhibit high inhibiting activity against tumor cell replication, suggesting their potential as new antitumor agents .
- Another research focused on the synthesis of various derivatives and their antimicrobial activities, indicating that structural modifications can enhance efficacy against specific pathogens .
These findings underscore the versatility of this compound in medicinal applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Structure and Electronic Properties
Fluorophenyl vs. Methoxycarbonylphenyl Derivatives
A derivative with a 4-fluorophenyl group at position 5 (C24H17F2N2O3S) retains the planar thiazolo[3,2-a]pyrimidine core but exhibits weaker electron-withdrawing effects compared to the methoxycarbonyl group. This difference may reduce dipole interactions in crystal packing .Trimethoxybenzylidene Analog
Substitution with 3,4,5-trimethoxybenzylidene at position 2 (C27H28N2O7S) introduces bulky, electron-donating groups. The dihedral angle between the thiazole and trimethoxybenzene ring increases to 17.9°, suggesting steric hindrance. Enhanced π-π stacking (centroid separation: 3.66 Å) is observed, improving crystallinity .Acetoxybenzylidene Derivative
The 2-acetoxybenzylidene substituent (C25H22N2O5S) facilitates intermolecular C–H···O hydrogen bonds and C–H···π interactions, forming supramolecular chains. This contrasts with the title compound’s fluorine-mediated weak interactions .
Crystallographic and Thermodynamic Properties
*Predicted based on analogs in .
Biological Activity
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core. The presence of various substituents such as fluorobenzylidene and methoxycarbonyl groups contributes to its chemical reactivity and biological efficacy. The molecular formula can be represented as .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
- Cervical Adenocarcinoma (M-HeLa) : Compounds in this class have shown high efficiency against M-HeLa cells, with some derivatives exhibiting IC50 values significantly lower than reference drugs like Sorafenib .
- Prostate Adenocarcinoma (PC3) : Moderate activity has been observed against PC3 cell lines, suggesting a potential role in prostate cancer treatment .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies indicate moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anti-inflammatory and Analgesic Effects
Some derivatives of thiazolo[3,2-a]pyrimidines have been investigated for anti-inflammatory and analgesic properties. These compounds may inhibit pathways involved in inflammation, providing a basis for their use in treating conditions characterized by excessive inflammatory responses .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease therapy .
- Cell Cycle Interference : Compounds may induce apoptosis in cancer cells by disrupting the cell cycle through various signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with thiazole derivatives.
- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazolo-pyrimidine core.
Case Studies
Several case studies illustrate the biological efficacy of thiazolo[3,2-a]pyrimidines:
- Study on Antitumor Effects : A comparative study demonstrated that certain derivatives exhibited cytotoxicity against M-HeLa cells that was two times higher than that of standard chemotherapeutic agents like Sorafenib .
- Antimicrobial Testing : In another study, various thiazolo-pyrimidine derivatives were screened for antimicrobial activity against multiple strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .
Q & A
Basic: What synthetic strategies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is synthesized via a multi-step protocol involving:
Biginelli-like cyclocondensation : Reacting substituted aldehydes (e.g., 2-fluorobenzaldehyde), thiourea derivatives, and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the thiazole-pyrimidine fused core .
Z/E isomer control : The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, confirmed by X-ray crystallography .
Functionalization : Methoxycarbonyl and fluorophenyl substituents are introduced via Suzuki coupling or nucleophilic aromatic substitution, with yields optimized by adjusting solvent polarity (e.g., DMF/EtOH mixtures) .
Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
Answer:
Single-crystal X-ray diffraction reveals:
- Monoclinic lattice (space group P2₁/n) with unit cell parameters a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° .
- Planar thiazolo-pyrimidine core : The dihedral angle between the thiazole and pyrimidine rings is <5°, promoting π-π stacking interactions .
- Substituent effects : The 2-fluorobenzylidene group adopts a (Z)-configuration, stabilized by a C–H···O hydrogen bond (2.56 Å) between the benzylidene fluorine and the pyrimidine carbonyl .
Basic: What spectroscopic techniques are critical for validating the compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Key signals include the methoxycarbonyl singlet at δ ~3.8 ppm (¹H) and the thiazole C=S resonance at δ ~170 ppm (¹³C) .
- IR spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–F vibration) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 423.46, consistent with the molecular formula C₂₃H₁₉FN₂O₃S .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Heuristic algorithms : Bayesian optimization identifies ideal conditions (e.g., 60°C, 12 hr, 1.2 eq. K₂CO₃) to maximize yield (>75%) while minimizing side products like hydrolyzed esters .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while EtOH reduces byproduct formation during cyclization .
- Catalysis : Pd(PPh₃)₄ improves coupling efficiency for aryl substituents, achieving >90% conversion in Suzuki-Miyaura reactions .
Advanced: How do electronic effects of substituents (e.g., fluoro vs. methoxy) modulate biological activity?
Answer:
- Fluorine substituents : The 2-fluoro group enhances membrane permeability via hydrophobic interactions, as shown in docking studies with cytochrome P450 enzymes .
- Methoxycarbonyl group : Its electron-withdrawing nature stabilizes the enolate intermediate during Michael addition, critical for interactions with kinase targets .
- Comparative SAR : Analogues with 4-chlorophenyl substituents (replacing methoxycarbonyl) show reduced bioactivity, highlighting the importance of the electron-deficient aryl group .
Advanced: How to resolve contradictions between crystallographic data and computational modeling results?
Answer:
- Dynamic vs. static structures : X-ray data (e.g., bond lengths: C–S = 1.71 Å) may conflict with DFT-optimized geometries (C–S = 1.69 Å) due to crystal packing forces .
- Solution : Use QTAIM analysis to assess hydrogen bond strengths or molecular dynamics simulations to account for solvent effects .
- Validation : Overlay experimental (XRD) and computational (DFT) structures with RMSD <0.2 Å to confirm reliability .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME calculates a LogP of 3.2 (±0.3), suggesting moderate blood-brain barrier penetration, and a topological polar surface area (TPSA) of 85 Ų, indicating low oral bioavailability .
- Docking studies : AutoDock Vina identifies strong binding (ΔG = −9.2 kcal/mol) to COX-2 via hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD fluctuations <1.5 Å .
Advanced: How to address low reproducibility in biological assays involving this compound?
Answer:
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation, confirmed by dynamic light scattering (DLS) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify degradation pathways (e.g., ester hydrolysis) .
- Dose-response validation : Repeat IC₅₀ assays in triplicate with positive controls (e.g., doxorubicin) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
